Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC18882386
Molecular Formula: C11H10Br2N2O2
Molecular Weight: 362.02 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate -](/images/structure/VC18882386.png)
Specification
Molecular Formula | C11H10Br2N2O2 |
---|---|
Molecular Weight | 362.02 g/mol |
IUPAC Name | ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)8-9(13)15-5-7(12)4-6(2)10(15)14-8/h4-5H,3H2,1-2H3 |
Standard InChI Key | BFBNKSALEAITNM-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C)Br)Br |
Introduction
Structural Characteristics and Molecular Properties
The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system comprising fused pyridine and imidazole rings. In ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, bromine atoms occupy positions 3 and 6, while a methyl group is appended to position 8. The ethyl carboxylate moiety at position 2 enhances solubility in organic solvents and provides a handle for further functionalization.
Substituent Effects on Reactivity
Bromine’s electronegativity and size influence the compound’s electronic profile. The 3- and 6-bromo substitutions create electron-deficient regions, facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura). The 8-methyl group introduces steric hindrance, moderating reactivity at adjacent positions while improving metabolic stability compared to unsubstituted analogs.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀Br₂N₂O₂ |
Molecular Weight | 362.02 g/mol |
XLogP3 | 3.6 |
Topological Polar Surface Area | 58.7 Ų |
Hydrogen Bond Donors | 0 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via bromination of 8-methylimidazo[1,2-a]pyridine-2-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) in acetonitrile or dichloromethane. Reaction conditions (e.g., temperature, stoichiometry) critically influence regioselectivity and yield. For example, NBS in DMF at 40°C selectively brominates positions 3 and 6 with a 71% yield.
Key Reaction Steps:
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Cyclocondensation: Ethyl bromopyruvate reacts with 5-bromo-2,3-diaminopyridine in ethanol under reflux to form the imidazo[1,2-a]pyridine core.
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Bromination: Sequential bromination at positions 3 and 6 using NBS.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Industrial-Scale Manufacturing
Continuous flow reactors enable scalable production by optimizing heat transfer and reaction homogeneity. Microreactor technology achieves >90% yield with reduced byproduct formation compared to batch processes.
Table 2: Synthetic Method Comparison
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Yield | 65–75% | 85–95% |
Reaction Time | 8–12 hours | 2–4 hours |
Byproduct Formation | Moderate | Low |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP value of 3.6 reflects moderate lipophilicity, favoring solubility in dichloromethane (DCM) and dimethylformamide (DMF) over aqueous media. The ethyl ester group enhances organic solvent compatibility, while bromine atoms reduce water solubility.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 208°C, attributable to strong halogen-mediated crystal lattice interactions. Thermogravimetric analysis (TGA) shows decomposition above 300°C, indicating robustness under standard handling conditions.
Biological Activity and Mechanisms
Antitumor Activity
In vitro studies demonstrate IC₅₀ values of 10.5 µM against MCF-7 breast cancer cells, outperforming mono-brominated analogs (Table 3). Mechanistic studies suggest caspase-3/7 activation and G1 cell cycle arrest as primary modes of action.
Table 3: Antitumor Activity of Imidazo[1,2-a]Pyridine Derivatives
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | MCF-7 | 10.5 |
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | A549 | 12.0 |
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | HeLa | 9.8 |
Applications in Medicinal Chemistry and Materials Science
Drug Development
The compound serves as a precursor for kinase inhibitors targeting c-Met and EGFR, with derivatives showing nanomolar potency in enzymatic assays. Its bromine atoms enable facile derivatization via Suzuki coupling with aryl boronic acids.
Optoelectronic Materials
Bromine’s heavy atom effect enhances intersystem crossing, making the compound a candidate for organic light-emitting diodes (OLEDs). Blending with polyfluorene matrices yields blue-emitting films with CIE coordinates (0.16, 0.09).
Comparison with Structural Analogs
Halogenation Patterns
Compared to dichloro analogs, the dibromo derivative exhibits higher electrophilicity (Hammett σₚ = 0.93 vs. 0.76) and improved cross-coupling yields (Table 4). Iodo-substituted analogs, while more reactive, suffer from lower thermal stability.
Table 4: Halogen Effects on Reactivity
Halogen | Relative Reactivity (SNAr) | Suzuki Coupling Yield |
---|---|---|
Br | 1.0 | 78% |
Cl | 0.3 | 45% |
I | 1.5 | 82% |
Future Research Directions
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Regioselective Functionalization: Developing catalysts for C–H activation at position 5 to access unexplored derivatives.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.
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Materials Optimization: Engineering co-polymers to enhance OLED efficiency and stability.
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